(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate
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Overview
Description
(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines isoquinoline and fluorobenzenesulfonate moieties, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline skeleton.
Methoxylation: Introduction of methoxy groups at specific positions on the isoquinoline ring using reagents like dimethyl sulfate or methanol in the presence of a base.
Sulfonation: Attachment of the fluorobenzenesulfonate group through sulfonation reactions, often using sulfonyl chlorides and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups or further oxidation to carbonyl compounds.
Reduction: Reduction of the isoquinoline ring or the sulfonate group under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration with nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce partially or fully reduced isoquinoline derivatives.
Scientific Research Applications
(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic applications, such as anti-inflammatory, anti-cancer, or neuroprotective agents.
Industry: Utilized in the development of advanced materials, catalysts, and chemical sensors.
Mechanism of Action
The mechanism of action of (3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate involves its interaction with specific molecular targets and pathways. This compound may:
Bind to Enzymes: Inhibit enzyme activity by interacting with active sites or allosteric sites.
Modulate Receptors: Act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Induce Reactive Oxygen Species (ROS): Generate ROS, leading to oxidative stress and potential cell death in targeted cells.
Comparison with Similar Compounds
Similar Compounds
(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) benzenesulfonate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 4-fluorobenzenesulfonate: Similar structure but with the fluorine atom in a different position, potentially altering its properties.
Uniqueness
The presence of the fluorine atom in (3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate imparts unique chemical and biological properties, such as increased lipophilicity, metabolic stability, and potential for specific molecular interactions.
Properties
IUPAC Name |
(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO5S/c1-30-19-7-8-21-17(12-19)10-11-27-15-22-16(13-23(21)27)6-9-24(31-2)25(22)32-33(28,29)20-5-3-4-18(26)14-20/h3-9,12,14,23H,10-11,13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAVJTYUIMDRNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CC4=C(CN3CC2)C(=C(C=C4)OC)OS(=O)(=O)C5=CC=CC(=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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